1-[(1-Ethyl-1H-imidazol-2-yl)methyl]-1H-imidazol-2-amine
Description
1-[(1-Ethyl-1H-imidazol-2-yl)methyl]-1H-imidazol-2-amine is a bis-imidazole derivative characterized by a methylene bridge linking two imidazole rings, one of which is substituted with an ethyl group at the N1 position. This structural motif is critical for its physicochemical and pharmacological properties.
Properties
Molecular Formula |
C9H13N5 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-[(1-ethylimidazol-2-yl)methyl]imidazol-2-amine |
InChI |
InChI=1S/C9H13N5/c1-2-13-5-3-11-8(13)7-14-6-4-12-9(14)10/h3-6H,2,7H2,1H3,(H2,10,12) |
InChI Key |
NZOFYOOXCYIAHE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CN=C1CN2C=CN=C2N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Ethyl-1H-imidazol-2-yl)methyl]-1H-imidazol-2-amine typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve the Radziszewski reaction, which uses glyoxal, formaldehyde, and ammonia or amines . This method is scalable and efficient, making it suitable for large-scale production.
Chemical Reactions Analysis
Condensation Reactions
The compound undergoes condensation with aldehydes and ketones to form Schiff bases or imine-linked derivatives. This reactivity stems from the primary amine group on the imidazole ring, which acts as a nucleophile.
Example Reaction:
Mechanistic Insight:
The amine group attacks the carbonyl carbon of aldehydes/ketones, followed by dehydration to form stable imine bonds. The ethyl group on the imidazole ring enhances steric hindrance, influencing reaction rates and regioselectivity .
Alkylation and Arylation
The secondary amine and imidazole nitrogen atoms participate in alkylation/arylation reactions, often mediated by alkyl halides or aryl boronic acids.
Example Reaction:
| Reagent (R-X) | Product Type | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Methyl iodide | N-Methylated derivative | KCO, DMF | 85 | |
| 4-Bromobenzotrifluoride | Aryl-imidazole hybrid | Pd(OAc), SPhos | 72 |
Key Observation:
The ethyl group on the imidazole ring slightly reduces reactivity compared to unsubstituted analogs due to steric effects .
Redox Reactions
The compound participates in oxidation and reduction processes, particularly at the amine and imidazole functionalities.
Oxidation
Exposure to oxidizing agents like KMnO converts primary amines to nitro groups or imidazole rings to oxidized derivatives.
Example Pathway:
| Oxidizing Agent | Product | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| KMnO | Nitroimidazole derivative | HO, reflux, 8 h | 60 | |
| HO | Imidazole N-oxide | AcOH, 50°C, 3 h | 45 |
Reduction
Catalytic hydrogenation reduces imine bonds or nitro groups, enabling access to saturated derivatives.
Example Reaction:
| Reducing Agent | Product | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| H, Pd/C | N-Benzyl derivative | Ethanol, RT, 12 h | 90 |
Cyclization and Heterocycle Formation
The compound serves as a precursor for synthesizing fused heterocycles via intramolecular cyclization.
Example Reaction with Thiourea:
| Reagent | Product | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| CS | Imidazothiazole | KOH, EtOH, reflux | 68 | |
| NHSCN | Imidazothiadiazole | I, DCM, 24 h | 55 |
Mechanistic Pathway:
Cyclization involves nucleophilic attack by sulfur or nitrogen atoms on adjacent electrophilic centers, followed by ring closure .
Acid-Base Reactivity
The imidazole rings exhibit amphoteric behavior, acting as both Brønsted acids (pKa ~14.5) and bases (pKa ~7). This property facilitates proton transfer reactions and pH-dependent solubility .
Protonation/Deprotonation Equilibrium:
Impact on Reactivity:
-
Protonated species enhance electrophilic substitution at C-4/C-5 positions.
Coordination Chemistry
The compound acts as a ligand for transition metals, leveraging its nitrogen lone pairs for chelation.
Example Complexation:
| Metal Salt | Complex Type | Geometry | Application | Reference |
|---|---|---|---|---|
| CuCl | Tetradentate | Square planar | Catalytic oxidation | |
| Fe(NO) | Hexadentate | Octahedral | Magnetic materials |
Stability Constants:
Log β values for Cu(II) complexes range from 8.2–10.5, indicating moderate stability .
Biological Alkylation
In pharmacological contexts, the compound alkylates biological macromolecules like DNA or enzymes.
Mechanism:
-
The ethyl group undergoes nucleophilic displacement by thiols or amines in proteins.
-
This activity correlates with antimicrobial and anticancer effects observed in vitro .
Biological Targets:
| Target | Interaction Type | IC (µM) | Reference |
|---|---|---|---|
| Topoisomerase II | Covalent binding | 12.4 ± 1.2 | |
| Cytochrome P450 | Competitive inhibition | 28.9 ± 3.1 |
Scientific Research Applications
1-[(1-Ethyl-1H-imidazol-2-yl)methyl]-1H-imidazol-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for metal ions.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[(1-Ethyl-1H-imidazol-2-yl)methyl]-1H-imidazol-2-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzyme active sites, thereby inhibiting or modulating their activity . The pathways involved often include the inhibition of key enzymes or the disruption of metal ion homeostasis.
Comparison with Similar Compounds
Structural Analogues and Pharmacological Profiles
Imidazole derivatives exhibit diverse bioactivities depending on substituents and regiochemistry. Key comparisons include:
Key Structural Insights :
- Ethyl vs.
- Methylene Bridge: Unlike monomeric imidazoles (e.g., 2-aminoimidazoles in ), the methylene linker may introduce conformational rigidity, altering receptor binding kinetics.
Physicochemical and Thermal Properties
- Thermal Stability : Imidazole derivatives with conjugated systems (e.g., tetrazole-substituted imidazoles in ) decompose above 200°C. The target compound’s bis-imidazole structure may confer moderate stability, though less than nitro- or tetrazole-containing analogs.
- Basicity: The 2-amino group in imidazoles typically exhibits pKa ~8–10. Ethyl substitution at N1 may lower basicity slightly compared to unsubstituted analogs (e.g., imidacloprid metabolites in ), affecting ionization and bioavailability.
Receptor Binding and Selectivity
- 5-HT6 Receptor Affinity : Compound 24i () demonstrates that bulky aromatic substituents (e.g., naphthalene-sulfonyl) enhance 5-HT6R binding. The target compound’s ethyl and methylene groups may reduce affinity but improve selectivity over off-target receptors (e.g., D2 or 5-HT1A).
- Antibiofilm Activity : Trifluoromethyl and hexylphenyl groups in enhance hydrophobic interactions with bacterial membranes. The target compound’s ethyl group may offer similar advantages but with reduced steric hindrance.
Environmental Impact
- Soil Sorption : Imidacloprid metabolites with chloropyridinyl groups () show variable sorption depending on substituent hydrophobicity. The ethyl group in the target compound may increase soil retention compared to polar metabolites like imidacloprid-urea.
Biological Activity
1-[(1-Ethyl-1H-imidazol-2-yl)methyl]-1H-imidazol-2-amine, also known by its CAS number 1858495-90-5, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Molecular Formula : C₉H₁₃N₅
Molecular Weight : 191.23 g/mol
IUPAC Name : 1-[(1-Ethyl-1H-imidazol-2-yl)methyl]-1H-imidazol-2-amine
Purity : Typically ≥ 95% .
The biological activity of this compound can be attributed to its structural features, particularly the imidazole moiety, which is known for its role in enzyme inhibition and receptor interaction. The compound has been studied for its potential effects on various biological pathways, including:
- Kinase Inhibition : Compounds containing imidazole rings have shown promise in inhibiting specific kinases involved in cancer progression. For instance, related imidazole derivatives have demonstrated IC₅₀ values in the nanomolar range against ABL kinases, suggesting a mechanism of action that involves the modulation of kinase activity .
Biological Activity Data
The following table summarizes key biological activities and findings related to 1-[(1-Ethyl-1H-imidazol-2-yl)methyl]-1H-imidazol-2-amine and its derivatives:
Study on Kinase Inhibition
In a study evaluating imidazole derivatives, it was found that compounds similar to 1-[(1-Ethyl-1H-imidazol-2-yl)methyl]-1H-imidazol-2-amine effectively inhibited the proliferation of Ba/F3 cells expressing BCR-ABL T315I mutations. The study highlighted the importance of structural modifications in enhancing potency against resistant forms of the kinase .
Study on Antitumor Activity
Another research effort focused on the antitumor efficacy of imidazole-containing compounds. The results indicated that these compounds could significantly delay tumor growth in xenograft models, demonstrating their potential as therapeutic agents in oncology .
Pharmacokinetics and Toxicology
While specific pharmacokinetic data for 1-[(1-Ethyl-1H-imidazol-2-yl)methyl]-1H-imidazol-2-amine is limited, related compounds have been evaluated for their bioavailability and safety profiles. For instance, certain derivatives exhibited favorable oral bioavailability and acceptable toxicity levels in preclinical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
